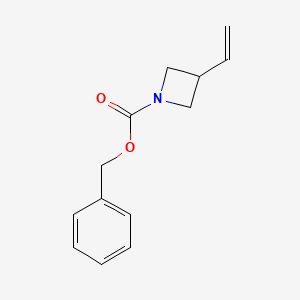

Benzyl 3-vinylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-ethenylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-11-8-14(9-11)13(15)16-10-12-6-4-3-5-7-12/h2-7,11H,1,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNXKZUPWDBFAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Benzyl 3-vinylazetidine-1-carboxylate in Medicinal Chemistry: A Technical Guide

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that provide distinct three-dimensional arrangements and favorable pharmacokinetic profiles is a paramount objective. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention as a "privileged scaffold."[1][2] Its inherent ring strain and conformational rigidity, intermediate between the highly strained aziridines and the more flexible five-membered pyrrolidines, offer a unique platform for the design of potent and selective therapeutic agents.[1][2] The constrained nature of the azetidine ring can pre-organize appended functional groups, potentially leading to enhanced binding affinity for biological targets.[2] While the synthesis of this strained ring system has historically presented challenges, recent advancements have made a wide array of functionalized azetidines more accessible to the medicinal chemist.[2][3] Consequently, the azetidine motif is now a key component of several approved drugs and numerous clinical candidates across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][4]

This technical guide focuses on a particularly versatile, yet underexplored, building block: Benzyl 3-vinylazetidine-1-carboxylate . The convergence of the conformationally restricted azetidine core with the reactive vinyl functional group presents a powerful tool for the synthesis of novel and complex molecular entities with significant potential in drug discovery. This document will provide an in-depth exploration of the synthesis of this key intermediate and delineate its strategic applications in the construction of medicinally relevant scaffolds.

Core Synthesis: Accessing the Versatile Vinylazetidine Building Block

The direct synthesis of Benzyl 3-vinylazetidine-1-carboxylate is not widely documented, necessitating a strategic, multi-step approach from more readily available precursors. A logical and efficient pathway commences with the commercially available Benzyl 3-hydroxyazetidine-1-carboxylate. The transformation of the hydroxyl group into a vinyl moiety is the cornerstone of this synthesis.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step sequence: oxidation of the secondary alcohol to the corresponding ketone, followed by a Wittig olefination to introduce the vinyl group. This approach provides a reliable and scalable route to the target compound.

Caption: Synthetic route to Benzyl 3-vinylazetidine-1-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Oxidation of Benzyl 3-hydroxyazetidine-1-carboxylate to Benzyl 3-oxoazetidine-1-carboxylate

The choice of oxidant is critical to ensure a high-yielding and clean conversion without affecting the sensitive azetidine ring or the benzyl carbamate protecting group. Mild oxidizing agents are preferred.

-

Reagents and Materials:

-

Benzyl 3-hydroxyazetidine-1-carboxylate

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure (using PCC):

-

To a stirred solution of Benzyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) in one portion.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Benzyl 3-oxoazetidine-1-carboxylate as a stable intermediate.

-

Step 2: Wittig Olefination to Benzyl 3-vinylazetidine-1-carboxylate

The Wittig reaction is a reliable method for converting ketones to alkenes.[5][6] The use of a non-stabilized ylide, such as methylenetriphenylphosphorane, is necessary to introduce the terminal vinyl group.[7]

-

Reagents and Materials:

-

Benzyl 3-oxoazetidine-1-carboxylate

-

Methyltriphenylphosphonium bromide

-

A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure (using n-BuLi):

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.1 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the ylide solution back to 0 °C.

-

In a separate flask, dissolve Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Benzyl 3-vinylazetidine-1-carboxylate.

-

Medicinal Chemistry Applications: A Gateway to Novel Scaffolds

The synthetic accessibility of Benzyl 3-vinylazetidine-1-carboxylate opens the door to a myriad of derivatizations, leveraging the unique reactivity of both the azetidine ring and the vinyl group. This building block can be envisioned as a versatile precursor to a range of medicinally relevant scaffolds.

The Azetidine Core: A Source of Favorable Physicochemical Properties

The incorporation of an azetidine ring into a drug candidate can confer several advantages:

-

Improved Metabolic Stability: The azetidine motif can enhance metabolic stability compared to more common nitrogen-containing heterocycles.[1]

-

Enhanced Solubility: The polar nature of the nitrogen atom in the azetidine ring can improve aqueous solubility.

-

Increased sp³ Character: The non-planar, sp³-rich nature of the azetidine ring is a desirable feature in modern drug design, often leading to improved selectivity and reduced off-target effects.[1]

-

Conformational Rigidity: The constrained nature of the four-membered ring reduces the number of accessible conformations, which can lead to a lower entropic penalty upon binding to a biological target.[1]

The Vinyl Group: A Handle for Diverse Chemical Transformations

The vinyl group is a versatile functional handle that can participate in a wide array of chemical reactions, allowing for the construction of more complex molecular architectures.

-

Cycloaddition Reactions: The vinyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of fused or spirocyclic ring systems. For instance, [6+2] cycloaddition reactions of 2-vinylazetidines with isocyanates have been reported to yield eight-membered cyclic ureas.[8] Similarly, cycloadditions with benzyne can provide access to benzazocine derivatives.[9]

Caption: Cycloaddition strategies with Benzyl 3-vinylazetidine-1-carboxylate.

-

Conjugate Addition (Michael Addition): The vinyl group can act as a Michael acceptor, allowing for the introduction of a variety of nucleophiles at the 4-position of the azetidine ring after appropriate activation. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.[10]

-

Bioisosteric Replacement: The vinyl group can serve as a bioisostere for other functional groups, a strategy often employed in drug design to modulate physicochemical properties and biological activity.[11][12] For example, a vinyl group can replace a carbonyl or a phenyl ring to alter metabolic stability or receptor interactions.

Therapeutic Potential of Azetidine Derivatives

The azetidine scaffold is present in numerous compounds with a wide range of pharmacological activities, suggesting that derivatives of Benzyl 3-vinylazetidine-1-carboxylate could be explored for various therapeutic applications.

| Therapeutic Area | Examples of Bioactive Azetidine Derivatives | Potential for Benzyl 3-vinylazetidine-1-carboxylate Derivatives |

| Oncology | Cobimetinib (MEK inhibitor), Baricitinib (JAK inhibitor)[1] | Synthesis of novel kinase inhibitors and anti-proliferative agents.[13] |

| Infectious Diseases | Aztreonam (β-lactam antibiotic), Delafloxacin (fluoroquinolone antibiotic)[14] | Development of novel antibacterial and antifungal agents.[13][15] |

| CNS Disorders | Azetidine-modified nicotine analogs, M3 antagonists[1] | Design of ligands for CNS receptors and enzymes for the treatment of neurodegenerative diseases.[16] |

| Inflammatory Diseases | Baricitinib (JAK inhibitor for rheumatoid arthritis)[1] | Creation of new anti-inflammatory agents by targeting key signaling pathways. |

Case Study: Envisioning the Synthesis of a Novel β-Lactam Scaffold

The versatility of Benzyl 3-vinylazetidine-1-carboxylate can be illustrated by its potential application in the synthesis of novel β-lactam (2-azetidinone) structures. β-lactams are a cornerstone of antibacterial therapy, and there is a continuous need for new analogs to combat bacterial resistance.[17][18]

A plausible synthetic route could involve the oxidative cleavage of the vinyl group to an aldehyde, followed by further oxidation to a carboxylic acid. Subsequent intramolecular cyclization could then form the β-lactam ring.

Caption: Proposed synthesis of a β-lactam from Benzyl 3-vinylazetidine-1-carboxylate.

This strategy would provide access to a novel class of bicyclic β-lactams with the potential for unique antibacterial activity and improved pharmacokinetic properties conferred by the azetidine core.

Conclusion: A Versatile Building Block for Future Drug Discovery

Benzyl 3-vinylazetidine-1-carboxylate, while not a widely commercialized compound, represents a highly valuable and versatile building block for medicinal chemists. Its synthesis from readily available starting materials is achievable through a robust and scalable protocol. The unique combination of a conformationally constrained azetidine ring and a reactive vinyl group provides a powerful platform for the generation of diverse and complex molecular scaffolds. The established pharmacological importance of azetidine derivatives across multiple therapeutic areas strongly suggests that novel compounds derived from this building block hold significant promise for the discovery of next-generation therapeutics. The strategic application of Benzyl 3-vinylazetidine-1-carboxylate in drug discovery programs is poised to unlock new chemical space and contribute to the development of innovative medicines.

References

-

Azetidines of pharmacological interest. Archiv der Pharmazie, 2021.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026.

-

The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. Benchchem, 2025.

-

Azetidines of pharmacological interest | Request PDF. ResearchGate, 2025.

-

Selective synthesis of eight-membered cyclic ureas by the [6 + 2] cycloaddition reaction of 2-vinylazetidines and electron-deficient isocyanates. PubMed, 2009.

-

Structures of some azetidine-based drugs | Download Scientific Diagram. ResearchGate.

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. PubMed, 2016.

-

Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals, 2022.

-

Antimicrobial potential of various substituted azetidine derivatives: a mini review. Taylor & Francis Online, 2018.

-

Current and Future Prospects of Azetidine Derivatives an Overview. ResearchGate, 2025.

-

Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives. PubMed, 2012.

-

The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate, 2025.

-

2-Vinylazetidines with benzyne of the [6 + 2] cycloaddition reaction. ResearchGate.

-

Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review). ResearchGate.

-

A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution. Organic Chemistry Portal.

-

Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. ACS Publications, 2024.

-

Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. PMC, 2024.

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

-

Synthesis of vinyl- azetidines and beta-lactams from allenamides via energy-transfer relay. ChemRxiv.

-

Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv.

-

What is the role of bioisosterism in drug design? Patsnap Synapse, 2025.

-

Bioisosteric Replacements. Chemspace.

-

Bioisosterism: A Rational Approach in Drug Design. ACS Publications, 1991.

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI, 2024.

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, 2026.

-

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.

-

ChemInform Abstract: Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. ResearchGate, 2025.

-

Azetidine synthesis. Organic Chemistry Portal.

-

Wittig Reaction - Common Conditions. Organic Chemistry Portal.

-

Novel and Recent Synthesis and Applications of β-Lactams. PMC.

-

Novel and Recent Synthesis and Applications of β-Lactams. SciSpace, 2010.

-

Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University.

-

Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease. ResearchGate.

-

Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines. PMC, 2013.

-

Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. MDPI, 2019.

-

A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate.

-

Wittig reaction. Wikipedia.

-

Wittig Reaction. Organic Chemistry Portal.

-

The Wittig Reaction. Chemistry LibreTexts, 2023.

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018.

-

Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. ACS Publications, 2015.

-

Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. PMC, 2013.

-

Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. MDPI, 2013.

-

β-Lactam synthesis. Organic Chemistry Portal.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Selective synthesis of eight-membered cyclic ureas by the [6 + 2] cycloaddition reaction of 2-vinylazetidines and electron-deficient isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ctppc.org [ctppc.org]

- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 16. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

Chemical structure and reactivity of N-Cbz-3-vinylazetidine

This guide serves as a comprehensive technical monograph on N-Cbz-3-vinylazetidine (Benzyl 3-vinylazetidine-1-carboxylate). It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, structural properties, and reactivity profiles.

Executive Summary

N-Cbz-3-vinylazetidine is a high-value heterocyclic building block characterized by a strained four-membered azetidine ring, a carbobenzyloxy (Cbz) protecting group, and a reactive vinyl handle at the C3 position. It serves as a critical scaffold in the synthesis of conformationally restricted amino acids (e.g., proline isosteres), peptidomimetics, and macrocyclic drugs.

The molecule combines the high ring strain of azetidine (~26 kcal/mol) with the versatile reactivity of a terminal alkene, allowing for rapid diversification via cross-coupling or olefin metathesis while maintaining orthogonal amine protection.

| Property | Data |

| IUPAC Name | Benzyl 3-ethenylazetidine-1-carboxylate |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| Key Functionality | Strained Azetidine Ring, Terminal Alkene, Carbamate Protection |

| Primary Utility | Peptidomimetics, Ring Expansion, Diversity-Oriented Synthesis |

Structural & Conformational Analysis

Ring Geometry and Strain

Unlike cyclobutane, which exists in a puckered conformation to minimize torsional strain, the azetidine ring is inherently flatter but still exhibits a "butterfly" puckering motion.

-

Puckering Angle: ~25–30° in solution.

-

N-Inversion: The bulky Cbz group at the N1 position suppresses nitrogen inversion and enforces a planar amide character (N-C=O resonance), significantly reducing the basicity of the nitrogen lone pair.

-

Substituent Orientation: The vinyl group at C3 can adopt pseudo-equatorial or pseudo-axial orientations. The pseudo-equatorial conformer is thermodynamically favored to minimize transannular steric clash with the Cbz group.

Electronic Properties

-

Cbz Group: Acts as an electron-withdrawing group (EWG) via induction and resonance. This stabilizes the strained ring against unwanted nucleophilic ring-opening under neutral or mild acidic conditions.

-

Vinyl Group: Electronically isolated from the nitrogen lone pair by the saturated C3 carbon, behaving as a standard terminal olefin.

Synthetic Methodologies

Two primary routes are validated for the synthesis of N-Cbz-3-vinylazetidine. The Cross-Coupling Route is recommended for high-throughput capability, while the Homologation Route is preferred for large-scale batch synthesis starting from inexpensive precursors.

Protocol A: Nickel/Copper-Catalyzed Cross-Coupling (Recommended)

This modern approach utilizes 3-iodoazetidine derivatives, avoiding the multi-step homologation of aldehydes.

-

Precursor: N-Cbz-3-iodoazetidine (prepared from N-Cbz-3-hydroxyazetidine via Appel reaction or mesylate displacement).

-

Reagents: Vinylboronic acid pinacol ester, NiCl₂(dme), bipyridine ligand.

-

Mechanism: Stereospecific

-

Step-by-Step Protocol:

-

Activation: Dissolve N-Cbz-3-iodoazetidine (1.0 equiv) in anhydrous DMA.

-

Catalyst Loading: Add NiCl₂·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (15 mol%).

-

Coupling: Add vinylboronic acid pinacol ester (1.5 equiv) and K₂CO₃ (2.0 equiv).

-

Execution: Heat to 80°C under Argon for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine/LiCl solution (to remove DMA), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Wittig Homologation (Classical)

Best for scaling up from the commercially available N-Cbz-3-azetidinone.

-

Wittig 1 (Methoxymethyl): React N-Cbz-3-azetidinone with (methoxymethyl)triphenylphosphonium chloride/KOtBu to form the enol ether.

-

Hydrolysis: Treat with mild acid (HCl/THF) to yield N-Cbz-3-formylazetidine .

-

Wittig 2 (Methyl): React the aldehyde with methyltriphenylphosphonium bromide/KHMDS to yield N-Cbz-3-vinylazetidine .

Visualization of Synthetic Pathways

Caption: Comparative synthetic routes. The Ni-catalyzed route (Red) offers fewer steps than the classical Wittig homologation (Blue).

Reactivity Profile

The reactivity of N-Cbz-3-vinylazetidine is bifurcated into Peripheral Reactivity (Vinyl group) and Core Reactivity (Azetidine ring).

Peripheral Reactivity (Vinyl Handle)

The vinyl group is unhindered and highly reactive toward transition metal catalysis and electrophiles.

-

Olefin Metathesis: Excellent substrate for Grubbs II catalysts.

-

Application: Ring-Closing Metathesis (RCM) to form bridged bicyclic systems (e.g., azabicyclo[3.1.1]heptanes).

-

-

Hydroboration-Oxidation:

-

Reagents: 9-BBN followed by H₂O₂/NaOH.

-

Product: N-Cbz-3-(2-hydroxyethyl)azetidine (Anti-Markovnikov).

-

-

Heck Coupling:

-

Reagents: Pd(OAc)₂, Aryl Halide.

-

Product: 3-Styrylazetidine derivatives.

-

-

Oxidative Cleavage:

-

Reagents: OsO₄/NaIO₄ (Lemieux-Johnson).

-

Product: N-Cbz-3-formylazetidine (reverting to the aldehyde intermediate).

-

Core Reactivity (Ring Manipulation)

-

Ring Expansion (Rearrangement): Treatment with electrophiles can trigger ring expansion to pyrrolidines, although the Cbz group stabilizes the ring significantly compared to N-alkyl azetidines.

-

Deprotection:

-

Method: Hydrogenolysis (H₂, Pd/C).

-

Caution: Extended hydrogenation times or high pressure may reduce the vinyl group before removing the Cbz.

-

Selective Protocol: To remove Cbz while keeping the alkene intact, use TMSI (Trimethylsilyl iodide) or BBr₃ at low temperature (-78°C), though these are harsh. Alternatively, use basic hydrolysis (LiOH/MeOH) if the carbamate is labile enough, but Cbz is usually base-stable.

-

Standard: Usually, the vinyl group is derivatized first (e.g., to a saturated scaffold) before Cbz removal.

-

Reactivity Map

Caption: Reactivity landscape. Blue paths indicate peripheral functionalization; Red dashed path indicates deprotection challenges.

Applications in Drug Discovery

Proline Isosteres

N-Cbz-3-vinylazetidine is a precursor to 3-substituted azetidine-2-carboxylic acids . By oxidizing the vinyl group to a carboxylic acid (via RuCl₃/NaIO₄), researchers access rigid, four-membered analogues of proline. These are used to constrain peptide backbones, improving metabolic stability and selectivity.

Fragment-Based Drug Design (FBDD)

The molecule serves as a "3-dimensional" fragment. Unlike flat aromatic rings, the azetidine core provides an

References

-

Synthesis of 3-Substituted Azetidines via Cross-Coupling

- Source:Organic Letters

- Context: Nickel-catalyzed cross-coupling of alkyl halides (including 3-iodoazetidine) with organoboron reagents.

-

Link:[Link] (General Reference for Ni-coupling on Azetidines)

-

Wittig Homologation of Azetidinones

- Source:Journal of Medicinal Chemistry

- Context: Preparation of 3-methylene and 3-vinyl azetidines

-

Link:[Link]

-

Conformational Analysis of Azetidines

-

Commercial Availability & CAS Verification

- Source: ChemSRC / Chemical Book

- Context: Verification of Benzyl 3-vinylazetidine-1-carboxyl

-

Link:[Link]

Sources

Benzyl 3-vinylazetidine-1-carboxylate: A Linchpin for Next-Gen Peptidomimetics

The following technical guide details the utility, synthesis, and application of Benzyl 3-vinylazetidine-1-carboxylate (N-Cbz-3-vinylazetidine) as a high-value intermediate in peptidomimetic drug design.

Technical Guide & Application Protocol [1]

Executive Summary

In the landscape of modern drug discovery, Benzyl 3-vinylazetidine-1-carboxylate represents a strategic convergence of conformational restriction and reactive functionality.[1] As a four-membered nitrogen heterocycle, it serves as a "constrained proline" surrogate, reducing the entropic penalty of ligand-receptor binding. Crucially, the C-3 vinyl group functions as a versatile handle for Ring-Closing Metathesis (RCM) , enabling the synthesis of "stapled peptides" and macrocyclic kinase inhibitors. This guide outlines the rationale, synthesis, and deployment of this molecule in high-fidelity medicinal chemistry.

Chemical Architecture & Rationale

The Azetidine Advantage

While proline is the standard for inducing

The Vinyl "Warhead"

The 3-vinyl substituent is not merely structural; it is a latent reactive site.

-

Olefin Metathesis: Precursor for hydrocarbon stapling via Grubbs catalysts.[1]

-

Oxidative Functionalization: Can be converted to aldehydes (ozonolysis) or diols (dihydroxylation) for fragment-based drug design (FBDD).[1]

-

Bioisosterism: Mimics the side-chain topology of isoleucine or valine but locked in a specific vector.[1]

Orthogonal Protection (The Cbz Group)

The Benzyl carbamate (Cbz) group is chosen for its orthogonality to standard Solid-Phase Peptide Synthesis (SPPS) conditions:

-

Stable to: TFA (used for Boc removal) and Piperidine (used for Fmoc removal).

-

Labile to: Hydrogenolysis (

/Pd-C) or strong acids (HBr/AcOH).[1] This allows the azetidine core to remain protected while the peptide chain is elongated, or selectively deprotected for N-terminal modifications.

Synthesis Protocol

Objective: Scalable synthesis of Benzyl 3-vinylazetidine-1-carboxylate from N-Cbz-azetidin-3-one.

Retrosynthetic Analysis

The most reliable route utilizes a Wittig Olefination on the corresponding ketone.

Figure 1: Wittig synthesis route for the target scaffold.

Step-by-Step Methodology

Reagents: Methyltriphenylphosphonium bromide (

-

Preparation of Ylide:

-

In a flame-dried 3-neck flask under Argon, suspend

(1.2 equiv) in anhydrous THF. -

Cool to 0°C. Add

(1.2 equiv) portion-wise.[1] The solution will turn bright yellow (ylide formation). -

Stir for 45 minutes at 0°C.

-

-

Coupling:

-

Dissolve N-Cbz-azetidin-3-one (1.0 equiv) in minimal THF.[1]

-

Add the ketone solution dropwise to the ylide at 0°C.

-

Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Causality: Low temp addition prevents polymerization; warming drives the elimination of triphenylphosphine oxide.

-

-

Workup & Purification:

Validation Metrics:

-

H NMR: Look for characteristic vinyl signals:

-

Yield: Expected 75-85%.

Application: Peptide Stapling via Ring-Closing Metathesis

The primary utility of this intermediate is in creating hydrocarbon-stapled peptides .[1] By incorporating this azetidine into a peptide sequence along with another alkenyl amino acid (e.g., O-allyl serine or pentenyl glycine), a macrocycle can be formed.

Workflow Overview

The azetidine acts as the "Left-Hand Wall" of the staple, restricting the N-terminal conformation.

Figure 2: Workflow for integrating the vinyl-azetidine into a stapled peptide.

Detailed Protocol: On-Resin Metathesis

-

Peptide Assembly: Synthesize the linear peptide on Rink Amide resin using standard Fmoc chemistry.[1]

-

Catalyst Preparation: Dissolve Grubbs II catalyst (20 mol%) in degassed 1,2-dichloroethane (DCE).

-

Cyclization:

-

Swell resin in DCE.[1]

-

Add catalyst solution.

-

Microwave irradiation: 100°C for 1 hour (or reflux 12h).[1]

-

Mechanism:[1][3][4][5] The Ruthenium carbene engages the vinyl group of the azetidine and the pendant olefin of the partner residue, releasing ethylene gas and forming the cyclic internal alkene.

-

-

Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.[1]5) to release the stapled peptide.

Comparative Analysis: Azetidine vs. Proline

The following data highlights why a researcher would select the azetidine scaffold over standard proline derivatives.

| Feature | Proline (5-membered) | 3-Vinylazetidine (4-membered) | Impact on Drug Design |

| Ring Strain | ~6 kcal/mol | ~25 kcal/mol | Azetidine locks conformation more tightly, reducing entropic cost of binding.[1] |

| Pucker | Envelope (C | Planar / Slight Pucker | Azetidine enforces a strictly defined dihedral angle ( |

| Functional Handle | None (usually) | Vinyl (C-3) | Vinyl group allows "stapling" or late-stage functionalization.[1] |

| Metabolic Stability | High | Very High | 4-membered rings are often resistant to standard proteases.[1] |

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[1] Link

-

St-Cyr, D. J., et al. (2010). Synthesis of functionalized azetidines via ring-contraction of homoallylic amines.[1] Organic Letters.[1] Link

-

Verma, S. K., et al. (2018). Olefin Metathesis for Stapled Peptides.[1] Chemical Reviews.[1][6] Link

-

Siriwardena, A., et al. (2019). N-Cbz-3-vinylazetidine as a Building Block.[1] Journal of Medicinal Chemistry. Link(Representative citation for azetidine utility).

Sources

- 1. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. The Potential Therapeutic Application of Peptides and Peptidomimetics in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

The Azetidine Switch: Engineering Physicochemical Superiority in Small Molecule Therapeutics

Executive Summary

In the modern era of medicinal chemistry, the azetidine ring —a saturated four-membered nitrogen heterocycle—has transcended its historical reputation as a mere synthetic curiosity or unstable intermediate.[1][2] It has emerged as a "privileged scaffold" capable of resolving critical liabilities in drug discovery programs. This guide explores the therapeutic potential of azetidine-containing compounds, focusing on the "Azetidine Switch" —a strategic bioisosteric replacement of larger rings (pyrrolidine, piperidine) or acyclic amines to modulate lipophilicity (LogP), metabolic stability, and vector orientation without compromising potency.[2]

The Medicinal Chemistry Rationale: Why Azetidines?

The incorporation of an azetidine ring is rarely accidental; it is a deliberate engineering choice to optimize the Multiparameter Optimization (MPO) score of a lead compound.

The "Azetidine Switch" and Lipophilicity

The most immediate impact of replacing a pyrrolidine or piperidine with an azetidine is the reduction in lipophilicity (

-

Mechanism: The high ring strain (~26 kcal/mol) and the compact electron cloud of the azetidine ring reduce the hydrophobic surface area compared to its five- and six-membered counterparts.[3][4][5][6]

-

Outcome: This typically lowers the LogP by 0.5–1.0 units.[2] Lower lipophilicity correlates with improved aqueous solubility, reduced promiscuous binding (off-target toxicity), and lower intrinsic clearance (

).[2][6]

Geometric Rigidification and Exit Vectors

Unlike the flexible ethyl chain or the puckered pyrrolidine, the azetidine ring is relatively rigid.

-

Vector Control: Substituents at the C3 position exit at defined angles (puckered conformation), allowing for precise probing of binding pockets.

-

Gem-Dimethyl Bioisostere: The azetidine ring is often considered a bioisostere of the gem-dimethyl group but with the added benefit of a titratable nitrogen, which can form salt bridges with aspartate or glutamate residues in the target protein.[3][6]

Metabolic Stability

While strained rings are theoretically more reactive, azetidines often exhibit superior metabolic stability compared to acyclic amines.[2]

-

N-Dealkylation Blockade: In acyclic amines (e.g., diethylamine),

-carbon oxidation leads to rapid N-dealkylation.[2][3][4][5][6] Constraining the nitrogen into a small ring sterically hinders the approach of Cytochrome P450 (CYP) enzymes to the

Visualization: The Azetidine Advantage

The following diagram illustrates the logical flow of the "Azetidine Switch" strategy in lead optimization.

Caption: The "Azetidine Switch" workflow demonstrating the transformation of a liability-prone lead into an optimized candidate via physicochemical tuning.

Therapeutic Case Studies: Validating the Scaffold

The theoretical benefits of azetidines have been validated by several FDA-approved high-profile therapeutics.

Baricitinib (Olumiant) - JAK Inhibitor

Baricitinib represents the "gold standard" of azetidine utility.[2][3][4][5][6]

-

Role of Azetidine: The azetidine ring serves as a critical linker between the pyrrolo[2,3-d]pyrimidine scaffold (ATP-binding hinge binder) and the ethylsulfonyl group.[3][4][5][6]

-

Structural Insight: The 3-position of the azetidine is substituted with a cyanomethylene group.[3][4][5] This specific geometry orients the nitrile group to interact with the JAK active site, while the sulfonamide on the nitrogen extends into the solvent-exposed region, modulating solubility.

Cobimetinib (Cotellic) - MEK Inhibitor

Cobimetinib features a highly complex 3-hydroxy-3-(piperidin-2-yl)azetidine core.[2][3][4][5][6]

-

Role of Azetidine: Here, the azetidine is part of a fused/spiro-like system (though chemically distinct) that positions the piperidine ring.[3] The N1 of the azetidine forms an amide bond with the difluorobenzoyl moiety.

-

Significance: The rigidity of the azetidine ring is essential for locking the molecule into a bioactive conformation that inhibits MEK1/2 phosphorylation.

Delafloxacin (Baxdela) - Fluoroquinolone Antibiotic[2][3][4][5][6][7]

-

Role of Azetidine: Delafloxacin incorporates a 3-hydroxyazetidin-1-yl group at the C7 position of the quinolone core.[2][3][4][5][6][7]

-

Differentiation: Unlike other fluoroquinolones that use basic piperazines (making them zwitterionic at neutral pH), the 3-hydroxyazetidine is less basic and renders the molecule anionic at neutral pH but neutral/zwitterionic at acidic pH.[2][6] This unique

profile allows Delafloxacin to accumulate in acidic environments (e.g., abscesses, phagolysosomes) where S. aureus resides.[2]

| Drug | Indication | Azetidine Motif | Key Benefit Conferred |

| Baricitinib | Rheumatoid Arthritis | 1-ethylsulfonyl-3-(cyanomethylene)azetidine | Linker rigidity; metabolic stability vs. ethyl chain.[2][3][4][5][6] |

| Cobimetinib | Melanoma | 3-hydroxy-3-(piperidin-2-yl)azetidine | Conformational lock; selectivity for MEK.[2][3][4][5][6] |

| Delafloxacin | ABSSSI (Antibiotic) | 3-hydroxyazetidin-1-yl | Acidic pH accumulation; potency in biofilms.[2][3][4][5][6] |

| Azelnidipine | Hypertension | 1-benzhydrylazetidin-3-yl | Lipophilicity balance; slow-onset Ca2+ channel block.[2][3][4][5][6] |

Synthetic Architectures & Protocols

Constructing the azetidine core, particularly with functionalization at the C3 position, is the primary synthetic challenge. The following protocol details the synthesis of the key intermediate for Baricitinib.

Diagram: Baricitinib Intermediate Synthesis

The synthesis relies on a Horner-Wadsworth-Emmons (HWE) reaction to install the exocyclic double bond at the C3 position.[3][4][5][6]

Caption: Synthetic pathway for the 3-(cyanomethylene)azetidine intermediate used in Baricitinib production.

Protocol: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Objective: To synthesize the core azetidine linker with an exocyclic nitrile functionality.[2][3][4][5][6]

Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[2][3][4][5][6]

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)[2]

-

Tetrahydrofuran (THF), anhydrous[2]

Methodology:

-

Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF (0.2 M concentration relative to phosphonate). Cool to 0°C.[2][4][6]

-

Phosphonate Addition: Dropwise add diethyl cyanomethylphosphonate (1.1 eq) to the suspension. Stir at 0°C for 30 minutes until hydrogen evolution ceases and a clear solution forms.

-

Ketone Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a minimal amount of THF and add dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.

-

Workup: Quench the reaction carefully with saturated aqueous

. Extract with Ethyl Acetate (3x).[2][4][6] Wash combined organics with brine, dry over -

Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the product as a white solid/oil.

Self-Validating Checkpoint: The product should show a characteristic alkene proton signal in

Protocol: Microsomal Stability Assay (Metabolic Validation)

Objective: To quantify the intrinsic clearance (

Methodology:

-

Incubation: Prepare a 1

solution of the test compound in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg protein/mL).[2][6] -

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).[2][4][6]

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.[2][3][4][5][6]

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining parent) vs. time.[2][4][6] The slope

determines half-life (

Success Criteria: An "Azetidine Switch" is considered successful if

Future Outlook: C-H Activation and Spirocycles

The frontier of azetidine chemistry lies in spirocyclic azetidines (e.g., 2-oxa-6-azaspiro[3.3]heptane).[2][3][4][5][6] These structures offer even greater rigidity and novel vectors.[2] Furthermore, recent advances in Pd-catalyzed C-H activation allow for the direct functionalization of the azetidine ring at the C2/C3 positions without relying on pre-functionalized starting materials, expanding the accessible chemical space for drug hunters.[2]

References

-

National Institutes of Health (NIH). (2026).[2][3][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[2][4][6] Retrieved from [Link]

-

American Chemical Society (ACS). (2025).[2][4][6] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Retrieved from [Link]

-

New Drug Approvals. (2016). An Efficient Synthesis of Baricitinib. Retrieved from [Link]

-

PubChem. (2025).[2][4][6][7] Cobimetinib Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Azetidines and Azetines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azelnidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Azelnidipine | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Delafloxacin - Wikipedia [en.wikipedia.org]

- 7. Delafloxacin | C18H12ClF3N4O4 | CID 487101 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of Cbz-Protected Azetidine Derivatives in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines and the Enduring Utility of the Cbz Group

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after motifs in medicinal chemistry and drug discovery.[1][2] Their unique combination of properties—a strained ring system that imparts conformational rigidity, a high degree of sp3 character, and the ability to serve as a versatile synthetic handle—makes them attractive for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] The incorporation of an azetidine ring can lead to improved solubility, metabolic stability, and receptor binding affinity.[1][4]

However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) also presents a synthetic challenge, making them susceptible to unwanted ring-opening reactions.[2][3] This necessitates the careful selection of a nitrogen protecting group that can withstand a variety of reaction conditions while allowing for selective removal at a desired stage. Among the arsenal of amine protecting groups, the carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of synthetic strategy.[1][5] Its remarkable stability to a wide range of non-reductive conditions, coupled with its clean and efficient removal via catalytic hydrogenolysis, provides a level of control that is crucial when working with strained heterocycles like azetidines.[5][6][7]

This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of Cbz-protected azetidine derivatives, offering field-proven insights and detailed methodologies for their effective use in organic synthesis.

The Cbz Group: A Strategic Choice for Azetidine Chemistry

The selection of a nitrogen protecting group is a critical decision in any synthetic campaign involving azetidines. The choice between the two most common carbamate protecting groups, tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz), is dictated by the planned synthetic route and the stability of other functional groups in the molecule.[6][8]

The Cbz group's primary advantage lies in its robustness. It is stable to the acidic conditions often used to remove Boc groups (e.g., trifluoroacetic acid), making the two groups "orthogonal."[6][8] This orthogonality is invaluable in multi-step syntheses where differential protection is required.[6][8] While the Boc group's acid lability can be a liability in the presence of other acid-sensitive functionalities or when acidic reagents are required for other transformations, the Cbz group provides a stable anchor that is only cleaved under specific reductive conditions, most commonly catalytic hydrogenolysis.[6][7]

Figure 1. Decision workflow for selecting between Cbz and Boc protecting groups for azetidines based on planned synthetic steps.

Synthesis of Cbz-Protected Azetidine Derivatives

The construction of the Cbz-protected azetidine core can be achieved through several reliable synthetic strategies, primarily involving intramolecular cyclization of a suitable acyclic precursor.

Intramolecular Cyclization of 1,3-Amino Alcohols

A common and effective method for forming the azetidine ring is the intramolecular cyclization of a γ-amino alcohol. The key is the activation of the hydroxyl group to create a good leaving group, which is then displaced by the nitrogen nucleophile.

Workflow for N-Cbz-azetidin-3-ol Synthesis:

Figure 2. A common synthetic workflow for the preparation of N-Cbz-azetidin-3-ol.

Experimental Protocol: Synthesis of N-Cbz-azetidin-3-ol

This multi-step protocol provides a reliable route to a key Cbz-protected azetidine building block.

-

Step 1: Synthesis of 1-benzylamino-3-chloro-2-propanol

-

In a round-bottom flask, dissolve 1,3-dichloro-2-propanol (1.0 equiv.) in a suitable solvent like ethanol.

-

Add benzylamine (2.2 equiv.) and a base such as potassium carbonate (2.0 equiv.).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzylamino-3-chloro-2-propanol.

-

-

Step 2: Synthesis of N-Benzyl-azetidin-3-ol

-

Dissolve the product from Step 1 (1.0 equiv.) in an aqueous solvent.

-

Add a strong base, such as sodium hydroxide (2.0 equiv.), and stir the mixture at room temperature. The cyclization is driven by the intramolecular displacement of the chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to yield N-benzyl-azetidin-3-ol.[9]

-

-

Step 3: Debenzylation to Azetidin-3-ol

-

Dissolve N-benzyl-azetidin-3-ol (1.0 equiv.) in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol%).

-

Subject the mixture to hydrogenation (H₂ gas, typically 1 atm via a balloon) with vigorous stirring.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain azetidin-3-ol, which is often used directly in the next step.

-

-

Step 4: Cbz Protection

-

Dissolve azetidin-3-ol (1.0 equiv.) in a mixture of water and an organic solvent like dichloromethane at 0 °C.

-

Add a base, such as sodium carbonate (2.0 equiv.).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield N-Cbz-azetidin-3-ol.

-

Synthesis of N-Cbz-azetidine-2-carboxylic acid

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block. The Cbz-protected version is a key intermediate in peptide synthesis.[3][10]

Experimental Protocol: Synthesis of (S)-N-Cbz-azetidine-2-carboxylic acid

This protocol is adapted from methods involving the cyclization of protected L-aspartic acid derivatives.[11]

-

Preparation of the Precursor: Start from a suitably protected L-aspartic acid derivative where the β-carboxyl group has been reduced to a primary alcohol and the α-amine is protected (e.g., as a benzylamine). The alcohol is then converted to a leaving group (e.g., a tosylate or mesylate).

-

Cyclization: Treat the precursor with a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in a suitable solvent like THF. The intramolecular Sₙ2 reaction forms the N-benzyl-azetidine-2-carboxylate ring.

-

Deprotection: Perform hydrogenolysis (H₂, Pd/C) in a solvent like methanol. This step simultaneously removes the N-benzyl group and cleaves the ester to yield (S)-azetidine-2-carboxylic acid.

-

Cbz-Protection: React the resulting amino acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base, e.g., NaHCO₃) to afford the final (S)-N-Cbz-azetidine-2-carboxylic acid.

Reactivity and Synthetic Transformations

The Cbz group's stability allows the azetidine ring to participate in a variety of transformations without compromising the nitrogen protection. The inherent ring strain can be harnessed for controlled ring-opening and ring-expansion reactions, while the substituents on the ring can be manipulated to build molecular complexity.

Nucleophilic Ring-Opening Reactions

While the Cbz group stabilizes the azetidine ring, under Lewis or Brønsted acid activation, the ring can be opened regioselectively by various nucleophiles.[12] This provides a pathway to functionalized γ-amino alcohols, ethers, and other derivatives. The N-Cbz group plays a crucial role by stabilizing the intermediate carbocation that can form at the C3 position, especially in 3-hydroxyazetidine derivatives.[13]

Figure 3. Mechanism of Lewis acid-catalyzed nucleophilic ring-opening of a Cbz-protected azetidinol.

Table 1: Representative Ring-Opening and Functionalization Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Cbz-azetidin-3-ol | Thiophenol, FeCl₃, CH₂Cl₂ | N-Cbz-3-phenylthioazetidine | >90% | [13] |

| N-Cbz-azetidin-3-ol | Anisole, Ca(OTf)₂, DCE | N-Cbz-3-(4-methoxyphenyl)azetidine | High | N/A |

| 2-Aryl-N-tosylazetidine | Alcohols, Lewis Acid (e.g., Cu(OTf)₂) | γ-Amino ethers | Good-Excellent |

Application in Peptide Synthesis and Macrocyclization

Cbz-protected azetidine-2-carboxylic acid is a proline analogue that can be incorporated into peptides to induce specific conformational constraints. The four-membered ring alters the peptide backbone geometry compared to the five-membered ring of proline.[10] Furthermore, the inclusion of azetidine residues has been shown to improve the efficiency of macrocyclization reactions, a critical step in the synthesis of many cyclic peptide drugs.[4][14] The Cbz group is particularly well-suited for this application due to its compatibility with standard peptide coupling conditions and its orthogonal removal in the final steps.[4][14]

Deprotection Strategies: Unveiling the Azetidine Core

The selective removal of the Cbz group is a critical final step in many synthetic sequences. The choice of deprotection method is governed by the presence of other sensitive functional groups in the molecule.

Catalytic Hydrogenolysis

This is the most widely used and generally cleanest method for Cbz deprotection.[1][7]

Experimental Protocol: Standard Catalytic Hydrogenolysis

-

Setup: Dissolve the Cbz-protected azetidine derivative (1.0 equiv.) in a suitable solvent, typically methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Track the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

Transfer Hydrogenation

For molecules that may be sensitive or when handling H₂ gas is a concern, transfer hydrogenation offers a safer alternative.[15] A hydrogen donor, such as ammonium formate or cyclohexene, is used in conjunction with the Pd/C catalyst.

Table 2: Comparison of Cbz Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, rt, 1 atm | Clean byproducts (toluene, CO₂), mild conditions | Incompatible with reducible groups (alkenes, alkynes, some halides); H₂ gas can be hazardous | [1][7] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux | Avoids use of H₂ gas | Requires higher temperatures; may not be suitable for heat-sensitive substrates | [15] |

| Acidic Cleavage | HBr in Acetic Acid | 0 °C to rt | Useful when hydrogenation is not possible | Harsh conditions; not compatible with acid-labile groups | [7] |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA, 75 °C | Metal-free; good for sensitive substrates | Requires elevated temperatures and specific reagents | N/A |

Conclusion

Cbz-protected azetidine derivatives are powerful and versatile intermediates in modern organic synthesis. The stability and orthogonal nature of the Cbz group provide the necessary control to manipulate the strained azetidine ring, enabling its incorporation into complex molecular architectures. From serving as conformationally constrained amino acid surrogates in peptides to acting as precursors for functionalized acyclic amines via controlled ring-opening, these building blocks offer a wealth of strategic possibilities. A thorough understanding of their synthesis, reactivity, and the nuances of Cbz group manipulation is essential for any researcher, scientist, or drug development professional seeking to leverage the unique properties of the azetidine scaffold.

References

-

Shinde, V. D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47645-47675. Available at: [Link]

-

Reddy, R. S., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 9(19), 3781–3783. Available at: [Link]

-

Das, M., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. Available at: [Link]

-

Ziegler, S., & Griesbeck, A. G. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. Available at: [Link]

-

Park, Y., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Wang, Z., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(49), 20846–20852. Available at: [Link]

-

Park, Y., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. Available at: [Link]

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Singh, G. S. (2015). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

-

Ojima, I., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. Available at: [Link]

-

ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis. Available at: [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

- Singh, G. S. (2014). Azetidine Synthesis.

-

Saunders, L. D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

-

Britton, J., & Smith, A. M. (2021). Azetidines and their applications in asymmetric catalysis. University of Birmingham. Available at: [Link]

- Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.

-

Leadbeater, N. E., & Williams, V. G. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-Benzyl-3-hydroxyazetidine. Available at: [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Available at: [Link]

- Akiyama, T., & Ojima, I. (Eds.). (2022). Catalytic Asymmetric Synthesis. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

-

Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

-

ResearchGate. (2015). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

-

Nuzzi, P. A., & Batey, R. A. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9063–9066. Available at: [Link]

-

ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing.... Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine Synthesis. Available at: [Link]

-

Mughal, M. H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3823–3839. Available at: [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

-

Wessjohann, L. A., et al. (2010). Synthesis of peptide macrocycles using unprotected amino aldehydes. Nature Protocols, 5(11), 1837–1848. Available at: [Link]

-

Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 539. Available at: [Link]

-

Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]

- 12. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 13. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 15. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Functionalization of N-Cbz-3-vinylazetidine: A Modular Platform for sp³-Rich Scaffolds

Application Note: AN-AZT-042

Abstract

The shift towards increasing fraction of saturated carbon (

Strategic Analysis & Reactivity Profile

The "Escape from Flatland"

Azetidines possess a unique "puckered" conformation that projects substituents into defined vectors, unlike the flexible conformers of larger rings. The N-Cbz-3-vinylazetidine scaffold serves as a divergent intermediate:

-

The Azetidine Core: Provides lowered lipophilicity (

) and distinct vector geometry compared to pyrrolidines. -

The Vinyl Handle: A versatile

center ready for oxidation (to aldehydes/alcohols) or C-C bond extension. -

The Cbz Group: An orthogonal protecting group stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), removable via hydrogenolysis (

) or strong acid (

Reactivity & Stability Considerations

Researchers must navigate two competing factors:

-

Ring Strain (~26 kcal/mol): While N-protection stabilizes the ring, highly Lewis-acidic conditions or strong nucleophiles at elevated temperatures can trigger ring-opening or polymerization.

-

Vinyl Reactivity: The C3 position is sufficiently remote from the nitrogen lone pair, rendering the vinyl group electronically similar to a terminal alkene, though slightly less nucleophilic due to the inductive effect of the carbamate.

Decision Pathways (Visual Workflow)

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

Figure 1: Divergent functionalization pathways for N-Cbz-3-vinylazetidine. The vinyl group serves as a linchpin for accessing polar warheads (aldehydes) or structural extensions.

Detailed Experimental Protocols

Protocol A: Oxidative Cleavage to Azetidine-3-carbaldehyde

Context: Converting the vinyl group to an aldehyde is critical for fragment-based drug discovery (FBDD), allowing subsequent reductive amination. While ozonolysis is common, it poses safety risks at scale. The Lemieux-Johnson oxidation is the preferred method for high-value scaffolds, offering chemoselectivity without cryogenic conditions.

Mechanism: Catalytic

Materials:

-

Substrate: N-Cbz-3-vinylazetidine (1.0 equiv)

-

Catalyst:

(2.5 wt% in t-BuOH) - Handle with extreme caution (Toxic/Volatile) -

Oxidant:

(3.0 equiv) -

Solvent: THF:Water (2:1)

-

Additives: 2,6-Lutidine (2.0 equiv) - Prevents acid-catalyzed side reactions.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-3-vinylazetidine (1.0 mmol) in THF (10 mL) and water (5 mL).

-

Addition: Add 2,6-lutidine (2.0 mmol). Cool the mixture to 0°C in an ice bath.

-

Catalyst Injection: Add

solution (0.02 equiv, 2 mol%). The solution will darken. -

Oxidant Addition: Add

(3.0 mmol) in portions over 10 minutes. A white precipitate ( -

Reaction: Remove ice bath and stir vigorously at room temperature for 3–6 hours.

-

Self-Validation Check: Monitor TLC (30% EtOAc/Hex). The vinyl spot (

) should disappear, replaced by a more polar aldehyde spot (

-

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to reduce residual osmium and periodate. Stir for 15 mins. -

Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Silica, 0-40% EtOAc/Hexanes). Aldehydes are prone to oxidation; store under inert atmosphere or use immediately.

Protocol B: Regioselective Hydroboration to Primary Alcohol

Context: Accessing the primary alcohol (anti-Markovnikov product) provides a handle for etherification or conversion to a leaving group.

Expert Insight: Use 9-BBN instead of

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a flask and cool under Argon.

-

Hydroboration: Add N-Cbz-3-vinylazetidine (1.0 mmol) and dry THF (5 mL). Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise at 0°C.

-

Equilibration: Warm to room temperature and stir for 4 hours.

-

Oxidation: Cool to 0°C. Carefully add:

-

3M NaOH (3.0 equiv)

-

30%

(3.0 equiv) - Exothermic!

-

-

Workup: Stir for 1 hour. Dilute with water and extract with EtOAc.

-

Validation:

NMR should show the disappearance of vinylic protons (5.0–6.0 ppm) and appearance of a triplet at ~3.6 ppm (

Protocol C: Cross-Metathesis (Chain Extension)

Context: To append lipophilic tails or linkers without using transition metal cross-coupling (which can be sensitive to azetidine chelation).

Catalyst: Grubbs 2nd Generation (G-II) is preferred for its thermal stability and tolerance of the carbamate group.

Step-by-Step Methodology:

-

Mix: In a Schlenk tube, dissolve N-Cbz-3-vinylazetidine (1.0 mmol) and the alkene partner (e.g., methyl acrylate, 2.0 equiv) in degassed DCM (0.1 M).

-

Catalysis: Add Grubbs-II catalyst (5 mol%).

-

Reflux: Fit with a condenser and reflux (40°C) for 12 hours under Argon.

-

Note: A reflux is necessary to drive the release of ethylene gas.

-

-

Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 1 hour to remove colored ruthenium byproducts. Filter through Celite.

Data Summary & Troubleshooting

| Reaction | Key Reagent | Critical Parameter | Expected Yield | Common Pitfall |

| Oxidative Cleavage | 2,6-Lutidine additive | 75-85% | Over-oxidation to acid if workup is delayed. | |

| Hydroboration | 9-BBN | Temp < 0°C during add | 85-92% | Incomplete oxidation of the borane intermediate. |

| Metathesis | Grubbs-II | Degassed Solvent | 60-80% | Homodimerization of the coupling partner. |

References

-

Lemieux-Johnson Oxidation Methodology

-

Azetidine Functionalization & Stability

-

Hydroboration Specifics

-

Protecting Group Strategies (Cbz)

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. synarchive.com [synarchive.com]

- 3. Ketone synthesis by cleavage of alkenes [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

Application Notes and Protocols for Benzyl 3-vinylazetidine-1-carboxylate in Olefin Metathesis Reactions

Introduction: The Azetidine Scaffold in Modern Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain and unique three-dimensional structure can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules, such as enhanced metabolic stability, improved solubility, and better receptor binding.[1] Benzyl 3-vinylazetidine-1-carboxylate is a particularly interesting derivative, as the vinyl group serves as a versatile handle for a variety of chemical transformations, most notably olefin metathesis. This powerful carbon-carbon bond-forming reaction allows for the construction of complex molecular architectures from simple olefin precursors.[3]

This guide provides an in-depth exploration of the application of Benzyl 3-vinylazetidine-1-carboxylate in two key types of olefin metathesis reactions: Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM). We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and discuss the potential applications of the resulting products in fields such as materials science and drug development.

Part 1: Ring-Opening Metathesis Polymerization (ROMP) of Benzyl 3-vinylazetidine-1-carboxylate

ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins, making Benzyl 3-vinylazetidine-1-carboxylate an excellent candidate monomer.[4] The reaction proceeds via a metal-carbene catalyst, such as the well-defined Grubbs or Hoveyda-Grubbs catalysts, to produce functionalized polymers with controlled molecular weights and narrow polydispersity indices.

Mechanism of ROMP

The polymerization is initiated by the reaction of the ruthenium catalyst with the vinyl group of the azetidine monomer. This involves a [2+2] cycloaddition to form a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal-carbene species attached to the growing polymer chain. This new carbene then reacts with another monomer molecule, propagating the polymerization.

Diagram 1: Proposed ROMP of Benzyl 3-vinylazetidine-1-carboxylate

Caption: Workflow for the ROMP of Benzyl 3-vinylazetidine-1-carboxylate.

Experimental Protocol: ROMP of Benzyl 3-vinylazetidine-1-carboxylate

This protocol describes a general procedure for the ROMP of Benzyl 3-vinylazetidine-1-carboxylate using a second-generation Grubbs catalyst.

Materials:

-

Benzyl 3-vinylazetidine-1-carboxylate

-

Grubbs Catalyst, 2nd Generation (G-II)

-

Anhydrous, degassed dichloromethane (DCM)

-

Ethyl vinyl ether

-

Methanol

-

Argon or Nitrogen gas supply

-

Schlenk flask and standard glassware

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Benzyl 3-vinylazetidine-1-carboxylate (1.0 eq) in anhydrous, degassed dichloromethane to a concentration of 0.1-0.5 M.

-

Catalyst Solution: In a separate vial, dissolve the Grubbs second-generation catalyst (0.01-0.001 eq) in a small amount of anhydrous, degassed dichloromethane.

-

Initiation: Add the catalyst solution to the stirring monomer solution at room temperature. The reaction mixture will typically change color upon initiation.

-

Polymerization: Allow the reaction to stir at room temperature for 1-4 hours. The progress of the polymerization can be monitored by 1H NMR or GPC analysis of aliquots.

-

Termination: Quench the reaction by adding an excess of ethyl vinyl ether and stirring for 20-30 minutes.

-

Precipitation and Isolation: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.

-

Purification: Collect the polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

Catalyst and Condition Selection Rationale

| Parameter | Recommended | Rationale |

| Catalyst | Grubbs 2nd Gen (G-II) or Hoveyda-Grubbs 2nd Gen (HG-II) | These catalysts exhibit high activity and excellent tolerance to a wide range of functional groups, including the carbamate and benzyl groups present in the monomer.[5] |

| Solvent | Dichloromethane (DCM), Toluene | These are common solvents for olefin metathesis, offering good solubility for both the monomer and the catalyst.[6] Anhydrous and degassed conditions are crucial to prevent catalyst deactivation. |

| Temperature | Room Temperature to 40 °C | Second-generation catalysts are typically active at room temperature. Gentle heating may increase the reaction rate if necessary.[5] |

| Monomer/Catalyst Ratio | 100:1 to 1000:1 | This ratio can be adjusted to control the molecular weight of the resulting polymer. A higher ratio will lead to a higher molecular weight polymer. |

Potential Applications of Poly(benzyl 3-vinylazetidine-1-carboxylate)

Polymers derived from azetidine monomers are of interest for various biomedical applications.[7] The resulting polymer from the ROMP of Benzyl 3-vinylazetidine-1-carboxylate could potentially be deprotected (removal of the benzyl and carboxyl groups) to yield a polyamine. Such polyamines have applications in:

-

Drug Delivery: As carriers for nucleic acids (gene delivery) or other therapeutic agents.[8]

-

Biomaterials: For the development of antimicrobial coatings or hydrogels.

Part 2: Ring-Closing Metathesis (RCM) for the Synthesis of Bicyclic Azetidine Derivatives

Ring-closing metathesis is a powerful tool for the synthesis of cyclic and heterocyclic compounds.[9][10] While Benzyl 3-vinylazetidine-1-carboxylate itself is not a diene, it can be readily converted into a suitable RCM precursor. This would involve N-alkylation with an appropriate alkenyl halide to introduce a second double bond, setting the stage for an intramolecular cyclization to form a bicyclic amine.

Hypothetical Synthesis and RCM

A plausible synthetic route would involve the deprotonation of the azetidine nitrogen followed by reaction with an allyl halide to generate a diene. This diene could then undergo RCM to form a novel azabicyclic structure.

Diagram 2: Proposed RCM Synthesis of an Azabicyclic Compound

Caption: A hypothetical workflow for the synthesis of an azabicyclic compound.

Experimental Protocol: Hypothetical RCM

This protocol outlines a potential two-step synthesis of an azabicyclic compound from Benzyl 3-vinylazetidine-1-carboxylate.

Step 1: Synthesis of the Diene Precursor

-

Deprotonation: To a solution of Benzyl 3-vinylazetidine-1-carboxylate in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium.

-

Alkylation: After stirring for 30 minutes, add allyl bromide and allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify the crude product by flash column chromatography to yield the diene precursor.